6-methyl-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one is a heterocyclic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one typically involves the construction of the thiazole and pyrimidine rings followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the condensation of appropriate thioamides with α-haloketones to form the thiazole ring, followed by cyclization with guanidine derivatives to construct the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one include other heterocyclic compounds with thiazole and pyrimidine rings, such as:
- 6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one
- 7-hydroxy-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one
Uniqueness
The uniqueness of 7-hydroxy-6-methyl-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable target for research and development .
Properties
Molecular Formula |
C10H12N4O2S |
---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
6-methyl-2-pyrrolidin-1-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C10H12N4O2S/c1-13-8(15)6-7(11-9(13)16)12-10(17-6)14-4-2-3-5-14/h2-5H2,1H3,(H,11,16) |
InChI Key |
YVDHTDATNJZNMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=C(S2)N3CCCC3 |
Origin of Product |
United States |
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